2-Benzamidobutanoic acid 2-Benzamidobutanoic acid
Brand Name: Vulcanchem
CAS No.: 4385-97-1
VCID: VC7975270
InChI: InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15)
SMILES: CCC(C(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

2-Benzamidobutanoic acid

CAS No.: 4385-97-1

Cat. No.: VC7975270

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

2-Benzamidobutanoic acid - 4385-97-1

Specification

CAS No. 4385-97-1
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 2-benzamidobutanoic acid
Standard InChI InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key OACIMSFRSUBGQU-UHFFFAOYSA-N
SMILES CCC(C(=O)O)NC(=O)C1=CC=CC=C1
Canonical SMILES CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Chemical Structure

The molecular formula of 2-benzamidobutanoic acid is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The structure comprises a four-carbon butanoic acid chain (CH₂CH₂CH₂COOH) where the benzamide group (C₆H₅CONH-) is attached to the second carbon. The benzene ring contributes aromatic stability, while the amide and carboxylic acid groups introduce polarity and hydrogen-bonding capability .

Key Structural Features:

  • Benzamide moiety: Provides hydrophobic interactions and π-π stacking potential.

  • Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation.

  • Chiral center: The second carbon in the butanoic acid chain creates a stereocenter, leading to potential enantiomers (R/S configurations) .

Synthesis and Preparation

Conventional Synthetic Routes

Physical and Chemical Properties

Physical Properties

PropertyValue/Range
AppearanceWhite crystalline solid
Melting Point~180–185°C (estimated)
SolubilitySlightly in water; soluble in ethanol, DMSO
Dipole Moment~2.1 D (in dioxane)

The low water solubility arises from the hydrophobic benzene ring, while the carboxylic acid and amide groups permit dissolution in polar aprotic solvents .

Chemical Reactivity

  • Acid-Base Behavior: The carboxylic acid (pKa ~4.2) and amide (pKa ~15–17) groups dictate pH-dependent solubility.

  • Hydrolysis: Susceptible to acidic/basic hydrolysis, cleaving the amide bond to yield benzoic acid and 2-aminobutanoic acid.

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and NH₃ .

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